molecular formula C11H11FN2O3 B7787719 methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate

methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B7787719
M. Wt: 238.21 g/mol
InChI Key: FFEIIFUMEVVHMH-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a fluorophenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the reaction of 4-fluorophenylhydrazine with a suitable β-keto ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a hydrazine compound.

Scientific Research Applications

Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
  • Methyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-3-oxobutanoate
  • Methyl (2Z)-2-[(4-methylphenyl)hydrazinylidene]-3-oxobutanoate

Uniqueness

Methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl (2Z)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,13H,1-2H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEIIFUMEVVHMH-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)F)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.